3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-methyl-1H-1,2,4-triazole and difluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. Common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Reaction Steps: The difluoromethylating agent is added to the reaction mixture, and the reaction is allowed to proceed at a specific temperature and time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)-1-methyl-1H-1,2,4-triazole
- 3-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,4-triazole
- 3-Bromo-5-(fluoromethyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H4BrF2N3 |
---|---|
Molecular Weight |
212.00 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H4BrF2N3/c1-10-3(2(6)7)8-4(5)9-10/h2H,1H3 |
InChI Key |
ZQMZRKDRCSKTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(F)F |
Origin of Product |
United States |
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